molecular formula C18H22BrN7O2 B4362368 4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4362368
M. Wt: 448.3 g/mol
InChI Key: LVOVWXCZVAOVBB-UHFFFAOYSA-N
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Description

4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide is an intriguing chemical compound, notable for its complex structure and broad spectrum of potential applications. It contains unique functional groups such as a triazole, adamantane, and pyrazole ring, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis techniques. It may start with the preparation of the 3-bromo-1H-1,2,4-triazole intermediate, followed by its coupling with 1-adamantyl carbonyl chloride under basic conditions to form the corresponding amide. The final step generally involves the reaction with 1-methyl-1H-pyrazole-5-carboxylic acid, facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

On an industrial scale, the synthesis would likely be optimized for cost, yield, and environmental considerations. This could involve using more scalable coupling reagents and catalysts, and streamlined purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidative reactions, particularly at the adamantyl or pyrazole rings.

  • Reduction: : Reduction reactions may target the triazole or carbonyl functionalities.

  • Substitution: : The bromine atom in the triazole ring is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include PCC (Pyridinium chlorochromate) or mCPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like LiAlH4 (Lithium aluminum hydride) or NaBH4 (Sodium borohydride) may be used.

  • Substitution: : Nucleophiles such as amines, thiols, or hydroxides can attack the brominated triazole.

Major Products Formed

  • Oxidation Products: : Oxidation could yield ketones or alcohol derivatives.

  • Reduction Products: : Reduced triazole or pyrazole derivatives.

  • Substitution Products: : New triazole derivatives with various substituents in place of the bromine.

Scientific Research Applications

Chemistry

In chemical research, this compound can serve as a precursor or reagent in the synthesis of more complex molecules, potentially leading to the development of new materials or catalysts.

Biology

In biological studies, it might be used to probe enzyme mechanisms or to study interactions with biological macromolecules due to its diverse functional groups.

Medicine

Pharmacological research may investigate this compound for potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents, leveraging its structural features that could interact with specific biological targets.

Industry

Industrially, it may be explored for use in the development of advanced materials or as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action would depend on its specific application, but generally involves interaction with biological molecules through its functional groups. The triazole ring might interact with enzymes, the adamantyl group could provide steric effects, and the pyrazole moiety may engage in hydrogen bonding or π-π stacking interactions with targets such as proteins or nucleic acids.

Comparison with Similar Compounds

Comparing 4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide with similar compounds, such as:

  • 4-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

  • 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

These variations demonstrate how changes in the triazole substituent (eg

Properties

IUPAC Name

4-[[3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN7O2/c1-25-13(14(20)27)12(7-22-25)23-15(28)17-3-10-2-11(4-17)6-18(5-10,8-17)26-9-21-16(19)24-26/h7,9-11H,2-6,8H2,1H3,(H2,20,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOVWXCZVAOVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

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